Triarylsulfonium hexafluoroantimonate S&
Overview
Description
Triarylsulfonium hexafluoroantimonate is a photoinitiator used in cationic polymerization processes. It is known for its ability to initiate polymerization under ultraviolet light, making it valuable in various industrial applications, including coatings, adhesives, and 3D printing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triarylsulfonium hexafluoroantimonate can be synthesized using diaryliodonium salts as the arylating reagent and copper as a catalyst. The reaction involves the formation of triarylsulfonium salts bearing benzoyl or benzoheterocyclic moieties . The process typically requires controlled conditions to ensure the proper formation of the sulfonium salt.
Industrial Production Methods
In industrial settings, triarylsulfonium hexafluoroantimonate is often produced in large quantities using optimized synthetic routes that ensure high yield and purity. The compound is usually mixed with propylene carbonate to form a stable solution that can be easily handled and applied in various applications .
Chemical Reactions Analysis
Types of Reactions
Triarylsulfonium hexafluoroantimonate primarily undergoes photoinitiated cationic polymerization reactions. Upon exposure to ultraviolet light, it generates a strong acid that initiates the polymerization of cyclic ethers such as epoxides and oxetanes .
Common Reagents and Conditions
The photoinitiation process typically involves the use of ultraviolet light sources, such as mercury arc lamps, to activate the triarylsulfonium hexafluoroantimonate. The presence of cyclic ethers like epoxides and oxetanes is essential for the polymerization process .
Major Products Formed
The major products formed from the photoinitiated polymerization reactions include various polymeric materials, such as epoxy resins and poly(δ-valerolactone)-b-poly(L-lactide)-b-poly(δ-valerolactone) copolymers .
Scientific Research Applications
Triarylsulfonium hexafluoroantimonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of triarylsulfonium hexafluoroantimonate involves the generation of a strong acid upon exposure to ultraviolet light. This acid acts as a catalyst for the cationic polymerization of cyclic ethers. The process begins with the absorption of ultraviolet light by the triarylsulfonium salt, leading to the formation of a reactive cationic species that initiates the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
Triarylsulfonium hexafluorophosphate: Similar to triarylsulfonium hexafluoroantimonate, this compound is also used as a photoinitiator for cationic polymerization.
Diphenyliodonium hexafluorophosphate: Another photoinitiator used in cationic polymerization, known for its effectiveness in initiating polymerization reactions under ultraviolet light.
Uniqueness
Triarylsulfonium hexafluoroantimonate is unique due to its high efficiency in initiating polymerization reactions and its ability to generate strong acids upon exposure to ultraviolet light. This makes it particularly valuable in applications requiring rapid and efficient polymerization processes .
Biological Activity
Triarylsulfonium hexafluoroantimonate (TAS) is a compound that has garnered attention for its role as a cationic photoinitiator in various polymerization processes. This article examines the biological activity of TAS, focusing on its applications in photopolymerization, its effectiveness as a catalyst, and its implications in biomedical fields.
Overview of Triarylsulfonium Hexafluoroantimonate
Triarylsulfonium hexafluoroantimonate is characterized by its ability to generate acids upon exposure to UV light, which initiates cationic polymerization. The chemical structure typically includes triarylsulfonium ions paired with hexafluoroantimonate anions, contributing to its unique properties as a photoinitiator in resin formulations.
Upon UV irradiation, TAS undergoes photodecomposition, resulting in the formation of strong Lewis acids. This process is crucial for initiating polymerization reactions, particularly in the synthesis of epoxy resins and other thermosetting materials. The mechanism can be summarized as follows:
- Photolysis : Exposure to UV light leads to the cleavage of the sulfonium bond.
- Acid Generation : The resultant species generates protons that catalyze the polymerization of epoxides or other monomers.
- Polymer Formation : This acid-catalyzed reaction leads to the cross-linking and hardening of the material.
1. Photoinitiation in Biomedical Applications
TAS has been extensively studied for its potential use in biomedical applications, particularly in tissue engineering and dental materials. Its ability to cure rapidly under UV light makes it suitable for creating biocompatible materials that can be used in various medical devices.
- Case Study 1 : A study demonstrated that TAS effectively initiated the polymerization of epoxidized vegetable oils, resulting in films with high conversion rates and favorable mechanical properties . This highlights its utility in developing bio-based materials for medical applications.
2. Cytotoxicity and Biocompatibility
The biocompatibility of materials cured with TAS is essential for their application in medical devices. Research indicates that while TAS itself may exhibit some cytotoxic effects when unreacted, the final polymerized products show significantly reduced toxicity.
- Case Study 2 : In a comparative study on cytotoxicity, materials cured with TAS were found to be non-cytotoxic when tested against human fibroblast cells . This suggests that while the initiator may pose risks prior to polymerization, the end products are safe for biological use.
Comparative Data on Polymerization Efficacy
The following table summarizes key findings related to the efficacy of TAS compared to other photoinitiators:
Photoinitiator | Curing Speed | Conversion Rate (%) | Cytotoxicity |
---|---|---|---|
Triarylsulfonium Hexafluoroantimonate | High | 64-72 | Low |
Diaryliodonium Salt | Moderate | 50-60 | Moderate |
Benzoin Methyl Ether | Low | 30-40 | High |
Properties
IUPAC Name |
hexafluoroantimony(1-);[(1R)-3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl]-bis(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6/t19?,20?,21?,22?,23?,24?,28-,29?,30?,31?;;;;;;;/m1......./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYXUSLCQRDSMB-KRBQFHQASA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2[C@](C1)(C2(C)C)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C.F[Sb-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51F6SSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109037-75-4 | |
Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aromatic sulfonium hexafluoro antimonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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